2-(2-chlorophenyl)-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-17-6-2-1-5-14(17)11-19(24)23(15-8-9-15)13-16-12-21-18-7-3-4-10-22(16)18/h1-7,10,12,15H,8-9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHKFQHQRWOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated aromatic compounds.
Attachment of the cyclopropyl group: This can be done via cyclopropanation reactions, often using diazo compounds or other cyclopropylating agents.
Final coupling: The final step involves coupling the imidazo[1,2-a]pyridine core with the chlorophenyl and cyclopropyl groups through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with imidazo[1,2-a]pyridine structures exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines. The presence of the imidazo ring is often linked to enhanced cytotoxicity due to its ability to interact with biological targets involved in cancer progression.
Case Study : A derivative exhibiting similar structural features demonstrated significant activity against human glioblastoma and melanoma cell lines, suggesting that modifications in the imidazo[1,2-a]pyridine framework can lead to potent anticancer agents .
Anticonvulsant Properties
The compound's structural analogs have been evaluated for anticonvulsant activity. The incorporation of specific substituents has been shown to enhance efficacy against seizure models in preclinical studies. The structure-activity relationship (SAR) analysis indicates that modifications in the imidazo and phenyl groups can significantly affect anticonvulsant potency.
Research Findings : A related study demonstrated that certain thiazole-integrated compounds exhibited high anticonvulsant activity with favorable safety profiles, suggesting that similar strategies could be applied to derivatives of 2-(2-chlorophenyl)-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide .
Neuropharmacological Effects
The neuropharmacological potential of this compound has been explored through its interaction with neurotransmitter receptors. Research indicates that derivatives may influence GABAergic signaling pathways, which are crucial for managing anxiety and seizure disorders.
Experimental Evidence : In vitro studies have shown that certain analogs can modulate GABA receptor activity, leading to anxiolytic effects in animal models. This suggests a potential for developing therapeutic agents targeting neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the pharmacological properties of this compound. Key factors influencing activity include:
- Substituent Variability : Different substitutions on the imidazo ring can enhance or diminish biological activity.
- Steric Effects : The cyclopropyl group contributes to the compound's overall conformation and may affect binding affinity to target proteins.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets in the body. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Core Scaffold and Substitutions
- Imidazo[1,2-a]pyridine Core : Shared with zolpidem, alpidem, and TSPO ligands (e.g., CB86, CB254). Modifications to the core’s substituents influence receptor affinity and metabolic stability.
- Aromatic Ring Position: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in alpidem (2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide) .
- Acetamide Side Chain :
- N-Cyclopropyl Group : Unique to the target compound, replacing the N,N-dipropyl groups in alpidem. Cyclopropane’s rigid, planar structure may enhance metabolic stability compared to flexible alkyl chains, reducing hepatotoxicity risks observed in alpidem .
- Methylene Bridge : The methylene linker between the imidazo[1,2-a]pyridine and acetamide is conserved in analogs like zolpidem and CB254, suggesting its role in maintaining spatial orientation for receptor binding .
Functional Group Comparisons
Toxicity and Metabolic Stability
- Alpidem vs. Zolpidem : Alpidem’s N,N-dipropyl group is associated with hepatotoxicity, whereas zolpidem’s N,N-dimethyl group and 4-methylphenyl substituent improve safety . The target compound’s cyclopropyl group may offer intermediate steric bulk, balancing metabolic stability and toxicity.
- Hydrophilicity Modifications : Analogs like 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide () introduce hydroxyl groups to enhance solubility, which could reduce off-target effects compared to lipophilic derivatives .
Biological Activity
The compound 2-(2-chlorophenyl)-N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide is a derivative of imidazo[1,2-a]pyridine and exhibits significant biological activity, particularly in the context of pharmacological applications. This article reviews its synthesis, biological properties, and potential therapeutic uses.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the cyclopropyl and chlorophenyl substituents. The synthetic route can be summarized as follows:
- Formation of Imidazo[1,2-a]pyridine : The initial step involves cyclization reactions between appropriate precursors.
- Substitution Reactions : Subsequent steps introduce the cyclopropyl and chlorophenyl groups through nucleophilic substitution or coupling reactions.
Antitumor Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine moieties exhibit promising antitumor activity. Specifically, derivatives similar to this compound have been tested against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 4.5 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 6.0 | Disruption of cell cycle progression |
The above table summarizes the antiproliferative effects observed in studies where similar compounds were evaluated.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Adenosine A2A Receptor Modulation : Some studies suggest that imidazo[1,2-a]pyridine derivatives may act as antagonists at the adenosine A2A receptor, which is implicated in tumor growth and metastasis .
- Inhibition of Kinases : Compounds in this class have shown potential in inhibiting various kinases involved in cancer signaling pathways .
Case Studies
Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives:
-
Case Study 1 : A study involving a similar compound demonstrated a significant reduction in tumor size in xenograft models when administered at doses correlating with observed IC50 values.
"The compound showed a marked reduction in tumor volume compared to controls, indicating its potential as an effective anticancer agent" .
- Case Study 2 : Another investigation focused on the compound's effects on apoptosis markers in treated cancer cells, revealing increased expression of pro-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
